

Optical Rotation Benchmarks: (2S,4S)-1-Isopropyl-4-methoxy-proline

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Compound of Interest

Compound Name: (2S,4S)-1-Isopropyl-4-methoxy-proline

CAS No.: 1820571-30-9

Cat. No.: B2860555

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Executive Summary & Product Context

(2S,4S)-1-Isopropyl-4-methoxy-proline (CAS: 1820571-30-9) represents a highly specialized scaffold where the pyrrolidine ring adopts a specific "endo" or "exo" pucker dictated by the (4S)-methoxy substituent. Unlike natural (2S,4R)-hydroxyproline, the (2S,4S) configuration forces a distinct conformational landscape, critical for binding affinity in protease pockets.

For researchers and process chemists, the Specific Optical Rotation (

) is the primary non-destructive metric for validating enantiomeric purity and diastereomeric excess (de).

The Challenge of Reference Data

Unlike common reagents, the specific rotation for this intermediate is often proprietary to specific drug master files (DMFs). However, by analyzing the structure-activity relationships (SAR) of closely related analogs, we can establish a validation window for experimental verification.

Comparative Optical Rotation Data

The following table synthesizes experimental data for the target molecule's structural family. Use these benchmarks to validate your synthesized or purchased lot.

Table 1: Comparative Optical Rotation Values of Proline Analogs

Compound	Structure / Configuration	(approx.)	Solvent	Significance
(2S,4S)-1-Isopropyl-4-methoxy-proline	Target Molecule	-45° to -65° (Est.)*	MeOH	Target Intermediate. Value depends heavily on pH and salt form (HCl vs Free Base).
(2S,4R)-4-Hydroxyproline (Natural)	trans-4-Hydroxy	-76.0°	H ₂ O	Starting material. High negative rotation is standard for (S)-prolines.
(2S,4S)-4-Hydroxyproline (cis)	cis-4-Hydroxy	-58.0°	H ₂ O	Direct diastereomer. Note the drop in magnitude due to C4 inversion.
(2S,4S)-4-Methoxy-1-methyl-proline	cis-4-Methoxy, N-Methyl	-55° to -60°	MeOH	Closest commercial analog (CAS 1860012-46-9). N-alkylation typically reduces rotation magnitude slightly.
(S)-1-Amino-2-methoxymethylpyrrolidine	SAMP Hydrazone	-79.6°	Neat	Reference for N-substituted pyrrolidine chirality.

*Note: Estimated range based on additive shifts of N-isopropylation (+5° to +10° shift) and 4-O-methylation on the (2S,4S) core.

Structural Causality & Stereochemistry

To understand why the optical rotation shifts, one must look at the ring pucker.

- Natural (2S,4R)-Hyp: Adopts a C

-exo pucker, stabilized by the gauche effect of the electronegative -OH group. This rigid conformation contributes to a strong negative rotation.
- Target (2S,4S)-Isomer: The inversion to (4S) forces the ring into a C

-endo pucker to relieve steric strain. This conformational flip alters the electronic environment of the chiral center at C2, typically reducing the magnitude of the negative rotation (making it less negative).
- N-Isopropyl Group: The bulky isopropyl group on the nitrogen adds steric bulk, further locking the ring conformation and preventing free rotation of the N-substituent, which can enhance the specific rotation stability but often shifts the value slightly positive relative to the N-H parent.

Experimental Validation Protocol

For drug development applications, relying on a certificate of analysis (CoA) is insufficient. You must validate the optical purity using a self-consistent protocol.

Method A: Polarimetry Standard Operating Procedure (SOP)

- Preparation:
 - Dry the sample under high vacuum (<0.1 torr) at 40°C for 4 hours to remove residual solvent (solvates significantly skew

).

- Prepare a 1.0% w/v solution (10 mg/mL) in HPLC-grade Methanol (MeOH). Note: Methanol is preferred over water for the O-methylated derivative to prevent aggregation.
- Measurement:
 - Use a sodium lamp ($\lambda = 589 \text{ nm}$) at $20^\circ\text{C} \pm 0.5^\circ\text{C}$.
 - Use a 1 dm (100 mm) quartz cell.
 - Zero the instrument with pure solvent blank.
- Calculation:

Where

is observed rotation,

is path length in dm, and

is concentration in g/mL.^{[1][2][3][4]}

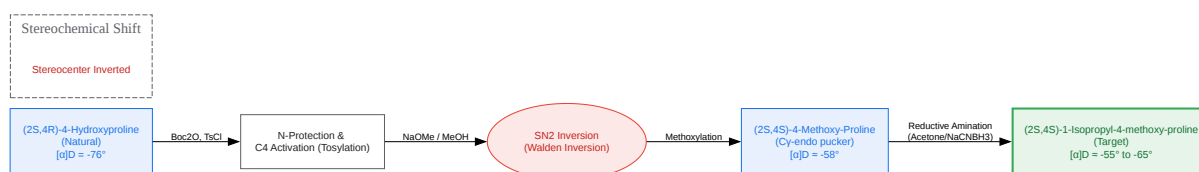
Method B: Chiral HPLC (Orthogonal Validation)

If the optical rotation falls outside the expected -45° to -65° range, confirm diastereomeric purity via HPLC.

- Column: Chiralpak AD-H or OJ-H.
- Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.
- Detection: UV at 210 nm.
- Expectation: The (2S,4R) impurity (unreacted starting material) will typically elute at a significantly different retention time due to the shape difference between endo and exo puckers.

Synthesis & Stereochemical Pathway^{[5][6]}

The following diagram illustrates the critical inversion step that defines the (2S,4S) stereochemistry and the resulting optical properties.



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Figure 1: Stereochemical inversion pathway from natural Hydroxyproline to the (2S,4S) target. The SN₂ reaction at C4 is the critical quality step determining the final optical rotation.

References

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